2-(Thiophen-2-ylthio)-N-(4h-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-(Thiophen-2-ylthio)-N-(4h-1,2,4-triazol-3-yl)acetamide is a compound that features a thiophene ring and a triazole ring connected via a thioether linkage to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-ylthio)-N-(4h-1,2,4-triazol-3-yl)acetamide typically involves the condensation of thiophene-2-thiol with 4H-1,2,4-triazole-3-yl acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote the formation of the thioether bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-ylthio)-N-(4h-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-ylthio)-N-(4h-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-ylthio)-N-(4h-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-thiol: A precursor in the synthesis of the target compound.
4H-1,2,4-Triazole-3-yl acetamide: Another precursor used in the synthesis.
Sulfoxides and sulfones: Oxidation products of the target compound
Uniqueness
2-(Thiophen-2-ylthio)-N-(4h-1,2,4-triazol-3-yl)acetamide is unique due to its combined structural features of thiophene and triazole rings, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8N4OS2 |
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Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-thiophen-2-ylsulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C8H8N4OS2/c13-6(11-8-9-5-10-12-8)4-15-7-2-1-3-14-7/h1-3,5H,4H2,(H2,9,10,11,12,13) |
InChI Key |
BZUKTGZSCRKKEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)SCC(=O)NC2=NC=NN2 |
Origin of Product |
United States |
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